molecular formula C15H9N B1252910 Indeno[1,2-b]indole CAS No. 248-59-9

Indeno[1,2-b]indole

Cat. No.: B1252910
CAS No.: 248-59-9
M. Wt: 203.24 g/mol
InChI Key: DOZCTPAUYJQGBD-UHFFFAOYSA-N
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Mechanism of Action

While the exact mechanism of action of Indeno[1,2-b]indole is not fully understood, some studies suggest that it may have potential inhibitory effects on certain proteins. For example, it has been shown that all indeno[1,2‐b]indole derivatives are not transported by ABCG2, and even the partial inhibitors are able to fully chemosensitize cancer cells overexpressing ABCG2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the novel synthetic routes for indeno[1,2-b]indole involves a photo-Nazarov cyclization of a 3-acylindole precursor. This process initially provides the thermodynamically preferred cis-hydrindanone, which is then reduced and converted to cyclopentadiene. Subsequent dihydroxylation and hydrogenation yield the indoline. The key step involves a stereospecific hydride shift on a dioxaphospholane under Grainger’s conditions .

Industrial Production Methods: The industrial preparation of this compound derivatives often involves the use of metal palladium catalysts and diphosphine ligands. For instance, a common method includes mixing a 2-(2-halophenyl)ethynyl-N,N-dimethylaniline derivative with 2-diazo-2-phenylacetic acid methyl ester, a metal palladium catalyst, a diphosphine ligand, and an acid-base neutralization additive in an organic solvent .

Chemical Reactions Analysis

Types of Reactions: Indeno[1,2-b]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation of 10-benzylidene-5-methyl-5,10-dihydrothis compound yields dioxodibenz[b,f]azocine, which can further react with hydroxylamine and ethylamine to form oxa-aza- and diaza-chrysene derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives like dioxodibenz[b,f]azocine and various substituted indeno[1,2-b]indoles .

Comparison with Similar Compounds

Uniqueness: Indeno[1,2-b]indole is unique due to its trans-hydrindane moiety, which is essential for its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its versatile biological activities .

Properties

IUPAC Name

indeno[1,2-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N/c1-2-6-11-10(5-1)9-13-12-7-3-4-8-14(12)16-15(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZCTPAUYJQGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514102
Record name Indeno[1,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248-59-9
Record name Indeno[1,2-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Indanone (30.6 g, 232 mmol), p-tolylhydrazine hydrochloride (37.0 g, 233 mmol) in EtOH (350 mL), and aqueous HCl (12 N, 18 mL) are mixed and the mixture is heated to reflux for 90 min. The mixture is cooled and filtered, and the solid is washed with EtOH (600 mL) and then by 20% aqueous EtOH (400 mL), and finally by hexane (200 mL). The off-white solid is dried under vacuum (36.5 g, 72%).
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-indanone (30.6 g, 232 mmol) and p-tolylhydrazine hydrochloride (37.0 g, 233 mmol) in EtOH (350 mL) and aqueous HCl (12 N, 18 mL) are heated to reflux for 90 min. The mixture is cooled and filtered, and the solid is washed with EtOH (600 mL) followed by 20% aqueous EtOH (400 mL) and finally hexanes (200 mL). The off-white solid is dried under vacuum (36.5 g, 72%).
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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